3-(Methylideneamino)propan-1-OL
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Overview
Description
3-(Methylideneamino)propan-1-OL is an organic compound with the molecular formula C4H9NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylideneamino)propan-1-OL typically involves the reaction of propanal with methylamine under controlled conditions. The reaction proceeds via a condensation mechanism, where the aldehyde group of propanal reacts with the amino group of methylamine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst typically used is a metal oxide, which facilitates the condensation reaction and improves the yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylideneamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form 3-(Methylamino)propan-1-OL.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Propanal or propanoic acid.
Reduction: 3-(Methylamino)propan-1-OL.
Substitution: Various N-substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Methylideneamino)propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methylideneamino)propan-1-OL involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can also form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: Similar structure but lacks the methylidene group.
3-(Methylamino)propan-1-OL: Similar structure but has a methyl group instead of a methylidene group.
Uniqueness
3-(Methylideneamino)propan-1-OL is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
374074-25-6 |
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Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
3-(methylideneamino)propan-1-ol |
InChI |
InChI=1S/C4H9NO/c1-5-3-2-4-6/h6H,1-4H2 |
InChI Key |
GWRJGQPCJOVHDP-UHFFFAOYSA-N |
Canonical SMILES |
C=NCCCO |
Origin of Product |
United States |
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